3-methyl-7-(2-methylprop-2-en-1-yl)-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-1-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-8-9-23-17(26)15-16(22(7)19(23)27)20-18(24(15)10-11(2)3)25-14(6)12(4)13(5)21-25/h8H,1-2,9-10H2,3-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYWEGOCPQIPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC(=C)C)C(=O)N(C(=O)N3C)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-7-(2-methylprop-2-en-1-yl)-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential biological activities. Its structure suggests various pharmacological properties that warrant detailed investigation. This article reviews the compound's biological activity based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into its key components:
- Purine Derivative : The core structure is derived from purine, which is known for its role in various biological processes.
- Substituents : The presence of multiple alkyl groups and a pyrazole moiety enhances its potential biological interactions.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance:
- Mechanism of Action : The anticancer effects may involve inhibition of tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism has been documented in studies involving pyrazole derivatives .
These results suggest that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to anticancer properties, compounds with similar pyrazole and purine structures have shown antimicrobial activity:
- Research Findings : Studies have reported that pyrazole derivatives exhibit broad-spectrum antimicrobial effects against various pathogens. The specific mechanisms often involve disruption of microbial cell membranes or inhibition of essential enzymes .
Case Studies
Several case studies have explored the biological activities of structurally related compounds:
- Study on Pyrazole Derivatives : A series of pyrazole-based compounds were synthesized and evaluated for their cytotoxicity against cancer cell lines. The results indicated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells .
- Antiviral Evaluation : Another study focused on the antiviral properties of similar compounds against hepatitis C virus (HCV), demonstrating significant inhibition at low concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-2,6-dione derivatives are widely studied for their roles in nucleotide metabolism, enzyme inhibition, and signaling pathways . Below is a comparative analysis of structurally related compounds:
Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
